molecular formula C18H20O2 B12324642 beta-Dihydroequilenin

beta-Dihydroequilenin

Cat. No.: B12324642
M. Wt: 268.3 g/mol
InChI Key: RYWZPRVUQHMJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Dihydroequilenin can be synthesized through various chemical reactions involving steroidal precursors. The synthesis typically involves the dehydrogenation of equilin or equilenin under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: : In industrial settings, this compound is produced as a minor component of conjugated estrogens. The production process involves the extraction of estrogens from the urine of pregnant mares, followed by purification and conjugation to form the final product .

Chemical Reactions Analysis

Types of Reactions: : Beta-Dihydroequilenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Beta-Dihydroequilenin has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroidal estrogens and their derivatives.

    Biology: Researchers use this compound to study estrogen receptor modulation and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic effects in hormone replacement therapy and the treatment of osteoporosis and cardiovascular diseases.

    Industry: This compound is a component of conjugated estrogens used in pharmaceutical formulations.

Mechanism of Action

Beta-Dihydroequilenin exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the modulation of gene expression and subsequent biological effects. The compound’s selective estrogen receptor modulator-like activity allows it to provide beneficial effects on bone and cardiovascular health without stimulating the proliferation of breast and endometrial tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its selective estrogen receptor modulator-like activity, which allows it to provide specific therapeutic benefits without causing adverse proliferative effects. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWZPRVUQHMJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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